![molecular formula C24H18N4O4S2 B14802209 3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)
3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine is a complex organic compound characterized by its unique structure, which includes two thienyl groups and a biphenyl core
Preparation Methods
The synthesis of 3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,3’-dimethyl-4,4’-biphenyldiamine with 5-nitro-2-thiophenecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s thienyl groups may also play a role in its activity by facilitating interactions with biological membranes and proteins .
Comparison with Similar Compounds
Similar compounds to 3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene derivatives: These compounds share the thiophene ring structure and are used in various applications, including organic electronics and pharmaceuticals.
3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine stands out due to its unique combination of biphenyl and thienyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18N4O4S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]phenyl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C24H18N4O4S2/c1-15-11-17(3-7-21(15)25-13-19-5-9-23(33-19)27(29)30)18-4-8-22(16(2)12-18)26-14-20-6-10-24(34-20)28(31)32/h3-14H,1-2H3 |
InChI Key |
ACLIGSVEKOWTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-])C)N=CC4=CC=C(S4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)

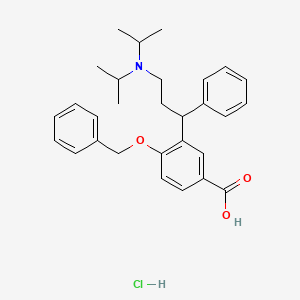
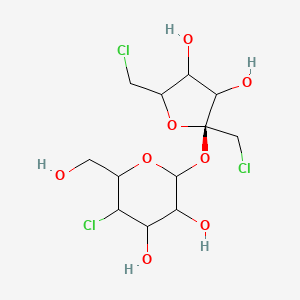
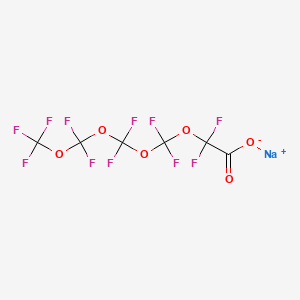
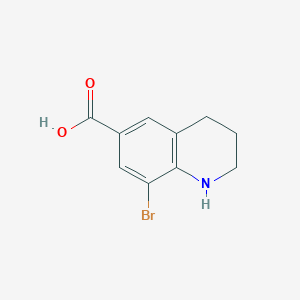
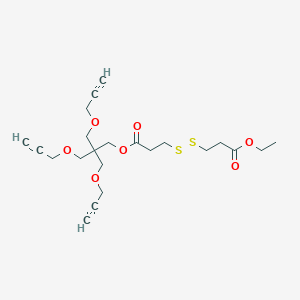
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)
![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
